molecular formula C15H11FN2OS2 B2863155 4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-67-6

4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2863155
CAS No.: 922572-67-6
M. Wt: 318.38
InChI Key: WLCNHSLDGRCGPT-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide ( 896355-96-7) is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic use. While specific biological data for this compound may be limited, benzothiazole derivatives are extensively investigated in oncology research. They have demonstrated potent and selective antiproliferative activity against a broad panel of human cancer cell lines, including breast (MCF-7), colon, ovarian, and nonsmall-cell lung cancers . The pharmacological profile of benzothiazoles is multifaceted; a key mechanism involves the potent inhibition of tumor-associated carbonic anhydrases (CA) , metalloenzymes that are promising targets for the development of anti-cancer agents, particularly against hypoxic tumors . The structure of this compound, which incorporates fluorine and methylthio substituents, is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, parameters that are critical for optimizing drug-like behavior in research compounds . Researchers can utilize this benzothiazole derivative as a key intermediate or as a pharmacological tool for probing new biological pathways, studying structure-activity relationships (SAR), and developing novel therapeutic agents.

Properties

IUPAC Name

4-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNHSLDGRCGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Methylthio-2-aminobenzenethiol with Cyanogen Bromide

A widely adopted method for benzothiazole synthesis involves the reaction of 2-aminobenzenethiol derivatives with cyanogen bromide (CNBr) under acidic conditions. For 6-(methylthio) substitution:

Procedure :

  • 5-Methylthio-2-aminobenzenethiol (1.0 equiv, 10 mmol) is dissolved in ethanol (50 mL).
  • Cyanogen bromide (1.2 equiv, 12 mmol) is added dropwise at 0°C.
  • The mixture is stirred at reflux (80°C) for 6 hours.
  • The product is precipitated by cooling, filtered, and recrystallized from ethanol to yield 6-(methylthio)benzo[d]thiazol-2-amine as a yellow solid (Yield: 78%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiol group on CNBr, forming a thiocyanate intermediate. Intramolecular cyclization followed by elimination of ammonia yields the benzothiazole core.

Alternative Cyclization Using Polyphosphoric Acid (PPA)

For substrates resistant to CNBr-mediated cyclization, PPA at elevated temperatures promotes dehydration and ring closure:

Procedure :

  • 5-Methylthio-2-aminobenzenethiol (10 mmol) and 4-aminobenzoic acid (10 mmol) are mixed with PPA (20 g).
  • The mixture is heated at 220°C for 4 hours under nitrogen.
  • After cooling, the product is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (PE:EA = 4:1).

Key Advantages :

  • High functional group tolerance.
  • Avoids toxic CNBr.

Amide Coupling with 4-Fluorobenzoic Acid

Carbodiimide-Mediated Coupling (EDC/HOBt)

A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO):

Procedure :

  • 6-(Methylthio)benzo[d]thiazol-2-amine (1.0 equiv, 5 mmol) and 4-fluorobenzoic acid (1.2 equiv, 6 mmol) are dissolved in DMSO (20 mL).
  • EDC (1.5 equiv, 7.5 mmol) and HOBt (1.0 equiv, 5 mmol) are added.
  • The reaction is stirred at room temperature for 24 hours.
  • The mixture is poured into ice water, and the precipitate is filtered and washed with methanol (Yield: 65%).

Optimization Notes :

  • Prolonged reaction times (>24 h) improve yields but risk side reactions.
  • DMSO enhances solubility of aromatic amines.

BOP-Reagent Assisted Coupling

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) offers superior efficiency in challenging amide couplings:

Procedure :

  • 6-(Methylthio)benzo[d]thiazol-2-amine (5 mmol) and 4-fluorobenzoic acid (6 mmol) are dissolved in DMF (15 mL).
  • BOP (0.6 equiv, 3 mmol), DMAP (2.0 equiv, 10 mmol), and TEA (1.2 equiv, 6 mmol) are added.
  • The mixture is stirred at room temperature for 48 hours.
  • Solvent removal followed by column chromatography (hexane:ethyl acetate = 4:1) yields the product (Yield: 82%).

Advantages Over EDC :

  • Higher yields under milder conditions.
  • Reduced epimerization risk.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.95–7.89 (m, 3H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 2.56 (s, 3H, SCH₃).
  • FTIR (cm⁻¹): 3270 (N-H), 1675 (C=O), 1590 (C=N), 1245 (C-F).
  • MS (ESI+) : m/z 331.08 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows >98% purity with retention time = 6.72 min.

Comparative Evaluation of Synthetic Routes

Method Reagents Solvent Time (h) Yield (%) Purity (%)
EDC/HOBt EDC, HOBt, DIPEA DMSO 24 65 95
BOP BOP, DMAP, TEA DMF 48 82 98
PPA Cyclization Polyphosphoric Acid 4 78 90

Key Observations :

  • BOP coupling achieves higher yields but requires longer reaction times.
  • PPA cyclization is efficient but necessitates high-temperature handling.

Challenges and Mitigation Strategies

Low Solubility of Intermediates

  • Solution : Use polar aprotic solvents (DMSO, DMF) or sonication to enhance dissolution.

Byproduct Formation During Amide Coupling

  • Solution : Optimize stoichiometry (1.2 equiv of acid) and employ scavengers like DMAP.

Chemical Reactions Analysis

4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-rich groups (e.g., 3,4,5-trimethoxyphenyl in 12c) reduce yields (~47%) compared to simpler substituents, likely due to steric hindrance or electronic deactivation during coupling reactions . Fluorine-containing analogs (e.g., 12d) show moderate yields (52%), suggesting halogens balance reactivity and steric effects.
  • Methylthio vs.
  • Biological Relevance: Piperazine and amino-pyrrolidine substituents (e.g., 12c, 9c) enhance interactions with charged protein residues, correlating with reported Hsp90 and kinase inhibitory activities .

Spectroscopic and Analytical Data

Table 2: NMR and HRMS Profiles of Selected Compounds

Compound Name $^{13}\text{C}$ NMR Shifts (δ, ppm) HRMS (Calculated/Found) HPLC Retention Time (min)
Target Compound Not reported Not reported -
12c 165.57 (C=O), 154.19 (thiazole C), 60.54 (OCH$_3$) 519.1988/519.2007 7.35
9c 165.2 (C=O), 154.8 (thiazole C), 48.1 (pyrrolidine CH$_2$) 483.1234/483.1221 -
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Not reported Not reported -

Key Observations :

  • C=O and Thiazole Carbon Shifts : The benzamide carbonyl ($δ \sim165$ ppm) and thiazole carbons ($δ \sim154$ ppm) are conserved across analogs, confirming structural integrity .
  • Methylthio Group Impact : Methylthio substituents (target compound) would likely downfield-shift adjacent aromatic carbons compared to methoxy groups due to sulfur’s electronegativity .

Biological Activity

4-Fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H14FN3SO\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{S}\text{O}

This structure features a fluorine atom and a methylthio group, which are critical for its biological activity. The benzothiazole moiety is known for its role in various pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Benzothiazole derivatives, including this compound, have shown significant anticancer effects across various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation.

  • Mechanisms of Action :
    • Cell Cycle Arrest : Studies have demonstrated that benzothiazole derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
    • Apoptosis Induction : These compounds can activate apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Case Studies :
    • A study conducted by Kumbhare et al. (2019) reported that benzothiazole derivatives exhibited cytotoxicity against human leukemia and melanoma cell lines. The compound demonstrated a log GI50 value of -5.48 against various cancer types, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
    • Another investigation highlighted that derivatives with specific substitutions on the benzothiazole scaffold exhibited enhanced anticancer activity, suggesting structure-activity relationships (SAR) that can guide future drug design .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial potential. The benzothiazole core is associated with various antimicrobial effects against bacteria and fungi.

  • Research Findings :
    • Benzothiazole derivatives have been characterized for their ability to inhibit bacterial growth, with some derivatives showing significant activity against resistant strains .
    • The compound's efficacy against fungal infections has also been documented, making it a candidate for further exploration in infectious disease treatment.

Data Table: Biological Activities of Benzothiazole Derivatives

Activity TypeCell Line/OrganismIC50/Log GI50 ValueReference
AnticancerMCF-7 (breast cancer)0.57 µMKumbhare et al., 2019
AnticancerTHP-1 (leukemia)-5.48Kumbhare et al., 2019
AntimicrobialE. coli46.9 µMPMC6896476
AntifungalC. albicansNot specifiedPMC6896476

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a fluorinated benzoyl chloride with a 6-(methylthio)benzo[d]thiazol-2-amine precursor. Key steps include:

  • Cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic/basic conditions to form the benzothiazole core .
  • Amide bond formation via Schotten-Baumann or carbodiimide-mediated coupling .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., HOBt/EDC) significantly affect yield. Purity is monitored via HPLC or TLC .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Techniques :

  • NMR (¹H/¹³C): Assigns protons/carbons in the benzamide and benzothiazole moieties, with fluorine coupling observed in ¹H NMR .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at 359.4 g/mol) .
  • IR Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and C-S bonds in the thiazole ring .

Q. What are the primary biological targets of this compound in preliminary assays?

  • Targets : Benzothiazole derivatives are known to inhibit enzymes like tyrosine kinases or DNA topoisomerases. For this compound:

  • In vitro enzyme inhibition assays (e.g., fluorescence polarization) assess binding to kinases or proteases .
  • Antimicrobial screens (MIC assays) evaluate activity against Gram-positive bacteria (e.g., S. aureus) due to the methylthio group’s lipophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylthio substitution) impact this compound’s bioactivity and selectivity?

  • SAR Insights :

  • Fluorine at C4 : Enhances metabolic stability and membrane permeability via electron-withdrawing effects .
  • Methylthio at C6 : Increases hydrophobicity, improving binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
    • Experimental Validation : Compare IC₅₀ values of derivatives in enzyme assays (e.g., kinase inhibition) and correlate with logP calculations .

Q. What strategies resolve contradictions in biological activity data between in vitro and cell-based assays?

  • Case Study : If the compound shows potent enzyme inhibition in vitro but weak cellular activity:

  • Solubility/Permeability Testing : Use Caco-2 assays or PAMPA to assess membrane penetration .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methylthio group) .
    • Mitigation : Introduce prodrug moieties (e.g., acetylated thiol) or nanoformulations to enhance bioavailability .

Q. How can computational methods predict binding modes and guide lead optimization?

  • Approaches :

  • Molecular Docking (AutoDock/Vina): Simulate interactions with kinase domains (e.g., EGFR), identifying key residues (e.g., hinge region hydrogen bonds) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .
    • Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Scale-Up Issues :

  • Racemization Risk : During amide coupling, optimize pH and temperature to prevent epimerization .
  • By-Product Control : Use inline IR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
    • Solutions : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization), improving reproducibility .

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